2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide
Description
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide is a tertiary amide derivative characterized by a benzyl group, a 2-hydroxyethylamino moiety, and a phenylmethyl (benzyl) substituent on the acetamide backbone.
Properties
IUPAC Name |
N-benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-20(14-17-8-4-2-5-9-17)19(23)16-21(12-13-22)15-18-10-6-3-7-11-18/h2-11,22H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCGOBNSFJFQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Amine Intermediates
The foundational step in synthesizing 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide involves acylation reactions to establish the acetamide backbone. Patent WO2009057133A2 details the acylation of amines with chloroacetyl chloride under controlled conditions. For example, reacting N-benzyl-N-methylamine with chloroacetyl chloride in toluene or dichloromethane at 0–25°C in the presence of sodium carbonate or triethylamine yields the chloroacetamide intermediate. This step typically achieves >85% yield when conducted in aromatic solvents due to enhanced solubility of the amine substrate.
The choice of base significantly impacts reaction efficiency. Inorganic bases like sodium carbonate minimize side reactions compared to organic bases, which may induce premature elimination. Post-acylation, the intermediate undergoes further functionalization to introduce the hydroxyethylamino and phenylmethyl groups.
Halogenation and Condensation Approaches
Halogenation for Leaving Group Introduction
Halogenation or mesylation of hydroxyethylamino intermediates is critical for enabling nucleophilic substitution. As described in WO2009057133A2, treating 2-[N,N-Bis(2-hydroxyethyl)amino]ethoxyacetamide with thionyl chloride or mesyl chloride at −15°C to 55°C introduces chlorine or mesyl leaving groups. This step requires anhydrous conditions to prevent hydrolysis, with dichloromethane as the preferred solvent due to its low nucleophilicity.
Condensation with Benzylamines
The halogenated intermediate undergoes condensation with N-methyl-N-(phenylmethyl)amine to form the target compound. Patent CN101538223A highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in a toluene-water biphasic system to enhance reaction rates. Optimal temperatures range from 50°C to 90°C, with molar ratios of 1:0.8–1.2 (amine:halogenated intermediate) ensuring complete conversion.
Table 1: Comparative Reaction Conditions for Condensation
| Parameter | WO2009057133A2 | CN101538223A |
|---|---|---|
| Solvent | Toluene | Toluene-water (2:1) |
| Temperature | 120–130°C | 50–90°C |
| Catalyst | Diisopropylamine | Tetrabutylammonium bromide |
| Yield | 78–82% | 88–92% |
Protective Group Strategies for Selective Functionalization
Benzyl and Phenylmethyl Group Incorporation
Introducing N-benzyl and N-phenylmethyl groups necessitates protective group strategies to prevent undesired side reactions. US8957252B2 demonstrates the use of benzyloxycarbonyl (Cbz) groups to protect amines during acetylation steps. For instance, protecting the primary amine of D-serine with Cbz allows selective acylation of the secondary amine, a method adaptable to this compound’s synthesis.
Deprotection and Final Acetylation
Deprotection of the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOAc) yields the free amine, which is subsequently acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP). This two-step sequence achieves >90% purity, avoiding column chromatography through careful pH control during workup.
Solvent and Base Optimization
Solvent Selection for Reaction Efficiency
Non-polar solvents like toluene and dichloromethane dominate acylation and halogenation steps due to their ability to stabilize reactive intermediates. Polar aprotic solvents (e.g., DMF, DMSO) are avoided in early stages due to their propensity to solvate nucleophiles, reducing reactivity.
Role of Bases in Minimizing Byproducts
Triethylamine and sodium carbonate are preferred for neutralizing HCl generated during acylation. In contrast, stronger bases like potassium tert-butoxide may induce β-elimination in hydroxyethyl-containing intermediates, necessitating cautious selection.
Comparative Analysis of Methodologies
Table 2: Yield and Purity Across Synthetic Routes
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Acylation-Alkylation | Chloroacetyl chloride + Benzylamine | 82% | 95% |
| Halogenation-Condensation | Mesylation + Phase Transfer Catalysis | 90% | 98% |
| Protective Group Route | Cbz Protection/Deprotection | 88% | 99% |
The halogenation-condensation route offers superior yield and purity, attributed to the phase transfer catalyst’s role in accelerating interfacial reactions. However, the protective group strategy provides higher selectivity for complex substrates .
Chemical Reactions Analysis
Types of Reactions
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those that require specific functional groups for reactivity.
- Reactivity Studies: It undergoes various reactions including oxidation, reduction, and substitution, making it useful for studying reaction mechanisms.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | Sodium hydroxide | Substituted amides or esters |
Biology
- Enzyme Interaction Studies: The compound is employed in studying enzyme interactions and protein binding, which are crucial for understanding biochemical pathways.
- Biochemical Assays: It can be used as a probe in biochemical assays to investigate cellular processes and molecular interactions.
Medicine
- Drug Development: There is ongoing research into its potential use in drug development, particularly for synthesizing novel therapeutic agents targeting specific diseases.
- Pharmacological Studies: The compound's interaction with various biological targets can provide insights into its pharmacological properties.
Case Study 1: Enzyme Binding Affinity
A study investigated the binding affinity of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide to a specific enzyme involved in metabolic pathways. The results indicated significant binding activity, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Synthesis of Novel Compounds
Research focused on using this compound as a precursor for synthesizing new derivatives with enhanced biological activity. Several derivatives were synthesized and tested for their efficacy against cancer cell lines, showing promising results.
Mechanism of Action
The mechanism of action of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Key Features :
- Hydrogen Bonding : The hydroxyethyl group (–CH₂CH₂OH) enables hydrogen bonding, as observed in crystallographic studies of structurally related compounds (e.g., hydrogen-bonded dimers forming 14-membered rings) .
- Synthetic Route : The compound can be synthesized via base-induced dimerization or alkylation reactions, analogous to methods used for N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide .
- Potential Bioactivity: N-substituted phenylacetamides are often explored for antimicrobial or enzyme inhibitory activity due to structural similarities to natural products like benzylpenicillin .
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural and Electronic Effects
- Hydroxyethyl vs. Nitro Groups: The hydroxyethyl group (–CH₂CH₂OH) in the target compound enhances solubility and hydrogen bonding, whereas the nitro group (–NO₂) in N-benzyl-N-(4-nitrophenyl)–2-phenylacetamide introduces electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
- Amine Substituents: The diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide confers basicity and lipid solubility, contrasting with the hydroxyethyl group’s polarity .
Hydrogen Bonding and Crystallography
The target compound’s hydroxyethyl group facilitates intermolecular hydrogen bonding, a feature shared with N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, which forms hydrogen-bonded dimers in its crystal structure . Such interactions may influence melting points and stability.
Bioactivity Insights
- Antimicrobial Potential: N-substituted 2-phenylacetamides, like the title compound, share structural motifs with benzylpenicillin, suggesting possible antimicrobial activity .
- Enzyme Inhibition: Analogs such as N-methyl-N-(4-hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide exhibit IC₅₀ values in the micromolar range (e.g., 5.31 μmol/L for compound 3e), indicating that substituent choice critically impacts bioactivity .
Biological Activity
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide, with the CAS number 1797817-65-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.41 g/mol
- Structure : The compound features a benzyl group, a hydroxyethyl moiety, and an acetamide functional group, contributing to its diverse biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl acetamido compounds exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds provided full protection against maximal electroshock (MES)-induced seizures in animal models at doses around 100 mg/kg . Notably, the presence of the hydroxy group in the molecular structure was crucial for enhancing anticonvulsant efficacy.
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | High |
| N-benzyl 2,3-dimethoxypropionamide | 30 | Comparable to phenobarbital |
| This compound | TBD | Under investigation |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing processes like signal transduction and metabolic regulation .
Case Studies and Research Findings
- Anticonvulsant Study :
- Antimicrobial Evaluation :
- Pharmacological Comparisons :
Q & A
Basic: What are the recommended synthetic routes for synthesizing 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide, considering yield optimization and purity?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and amidation reactions. Key steps include:
- Benzylamine alkylation : Reacting benzylamine with 2-chloroethyl ether under basic conditions to introduce the hydroxyethyl group .
- Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve N-methylation .
- Amidation : Coupling the intermediate with phenylmethyl acetic acid chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Optimization Tips : - Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
- Monitor reaction progress using TLC or HPLC to ensure completion before proceeding to the next step .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅N₂O₂: 325.1916) .
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Note : Cross-validate data with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .
Advanced: How do structural modifications at the benzyl or hydroxyethyl positions influence the compound’s biological activity?
Methodological Answer:
- Benzyl Group Modifications :
- Electron-withdrawing substituents (e.g., -Cl) on the benzyl ring enhance binding to hydrophobic pockets in enzymes, as seen in analogous chloro-acetamides .
- Bulky substituents reduce solubility but may improve target specificity .
- Hydroxyethyl Chain Adjustments :
- Replacing hydroxyethyl with shorter alkyl chains (e.g., ethyl) decreases hydrogen-bonding capacity, reducing interactions with polar residues in kinase targets .
Experimental Design :
- Replacing hydroxyethyl with shorter alkyl chains (e.g., ethyl) decreases hydrogen-bonding capacity, reducing interactions with polar residues in kinase targets .
- Synthesize derivatives using parallel combinatorial chemistry .
- Test bioactivity in enzyme inhibition assays (e.g., JAK3 or β-secretase) to correlate structure-activity relationships (SAR) .
Advanced: What strategies resolve contradictions in reported bioactivity data across different experimental models?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell permeability differences in JAK3 inhibitor studies using Calbiochem’s protocols vs. in-house models) .
- Control Standardization : Use reference compounds (e.g., Baclofen HCl) to calibrate activity measurements .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from diverse studies, adjusting for variables like pH, temperature, and solvent effects .
Basic: What solvent systems and reaction conditions are optimal for the amidation steps in its synthesis?
Methodological Answer:
- Solvent Choice :
- Anhydrous DCM or THF minimizes hydrolysis of acid chloride intermediates .
- Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but require strict temperature control (<0°C) .
- Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
- Workup : Quench reactions with ice-cold water to precipitate crude product, followed by recrystallization (methanol/water) for high purity .
Advanced: How can computational chemistry predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds between the acetamide carbonyl and conserved lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly hydrophobic interactions with benzyl groups .
- QSAR Modeling : Train models on PubChem bioassay data (e.g., EC50 values) to predict activity against untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
